3,5-Difluorobenzoyl chloride is an aromatic compound characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring, along with a carbonyl chloride functional group. Its molecular formula is and it has a molar mass of approximately 176.55 g/mol. This compound appears as a colorless to light yellow liquid and is known for its reactivity, particularly with water, where it can hydrolyze to form corresponding acids and hydrochloric acid .
3,5-Difluorobenzoyl chloride is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:
3,5-Difluorobenzoyl chloride is primarily used in organic synthesis, particularly in the formation of amides and esters. It can react with amines to produce 3,5-difluorobenzamides under appropriate conditions. The reaction typically occurs in solvents such as N,N-dimethylformamide at elevated temperatures . Additionally, it can engage in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon.
While specific biological activity data for 3,5-difluorobenzoyl chloride is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of fluorine atoms typically enhances metabolic stability and bioavailability in drug design. Thus, derivatives of this compound may possess potential therapeutic applications, though direct studies on this specific compound are sparse .
Several methods have been developed for synthesizing 3,5-difluorobenzoyl chloride:
3,5-Difluorobenzoyl chloride serves multiple roles in various fields:
Several compounds share structural similarities with 3,5-difluorobenzoyl chloride. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Difluorobenzoyl chloride | C7H4ClF2O | Different positioning of fluorine atoms |
3-Fluorobenzoyl chloride | C7H4ClF | Single fluorine substitution |
4-Fluorobenzoyl chloride | C7H4ClF | Single fluorine substitution at para position |
3,5-Dichlorobenzoyl chloride | C7H4Cl2O | Contains chlorine instead of fluorine |
The unique aspect of 3,5-difluorobenzoyl chloride lies in its dual fluorination which can significantly affect its chemical reactivity and biological properties compared to other halogenated benzoyl chlorides. The positioning of the fluorine atoms contributes to its selectivity in reactions and potential applications in pharmaceuticals.
Corrosive;Irritant